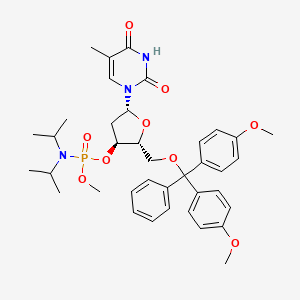
4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate involves the reaction of 4-chlorophenyl and 5-chloro-8-quinolinyl derivatives with phosphoric acid under specific conditions . The reaction typically requires the presence of a catalyst such as 8-quinolinesulfonyltetrazolide (QS-te) to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure purity and yield.
Chemical Reactions Analysis
4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate undergoes various chemical reactions, including:
Phosphorylation: It acts as a phosphorylating agent, reacting with nucleosides like guanosine to form phosphate esters.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups under appropriate conditions.
Oxidation and Reduction:
Common reagents used in these reactions include phosphoric acid, nucleosides, and catalysts like QS-te . The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a phosphorylating agent in the synthesis of nucleoside phosphates, which are important intermediates in the production of nucleic acids.
Biology: The compound’s ability to modify nucleosides makes it valuable in studies involving DNA and RNA synthesis.
Medicine: Its role in nucleoside modification can be leveraged in the development of antiviral and anticancer therapies.
Industry: The compound’s reactivity and specificity make it useful in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate involves its role as a phosphorylating agent. It reacts with nucleosides to form phosphate esters, which are crucial intermediates in nucleic acid synthesis . The molecular targets include nucleosides like guanosine, and the pathways involved are those related to nucleic acid metabolism .
Comparison with Similar Compounds
Similar compounds to 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate include other phosphorylating agents such as:
Phenyl phosphate: A simpler phosphorylating agent with a phenyl group instead of the chlorophenyl and quinolinyl groups.
8-Quinolinyl phosphate: Lacks the chlorophenyl group but retains the quinolinyl moiety.
Chlorophenyl phosphate: Contains the chlorophenyl group but lacks the quinolinyl moiety.
The uniqueness of this compound lies in its dual functional groups (chlorophenyl and quinolinyl), which enhance its reactivity and specificity in phosphorylation reactions .
Properties
Molecular Formula |
C15H10Cl2NO4P |
|---|---|
Molecular Weight |
370.1 g/mol |
IUPAC Name |
(4-chlorophenyl) (5-chloroquinolin-8-yl) hydrogen phosphate |
InChI |
InChI=1S/C15H10Cl2NO4P/c16-10-3-5-11(6-4-10)21-23(19,20)22-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H,(H,19,20) |
InChI Key |
YYSQHCKKOXEXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OP(=O)(O)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


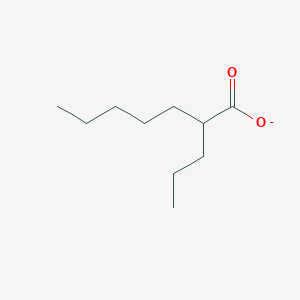

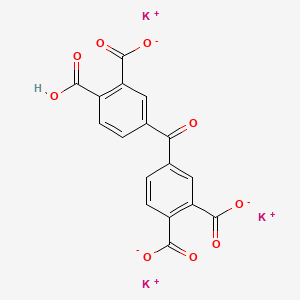
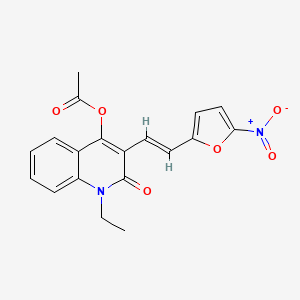
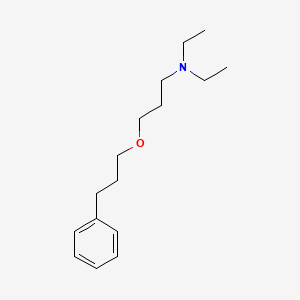
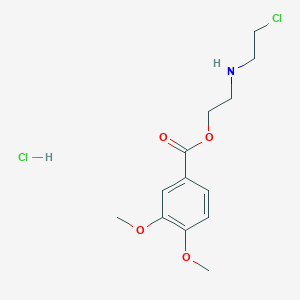
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)



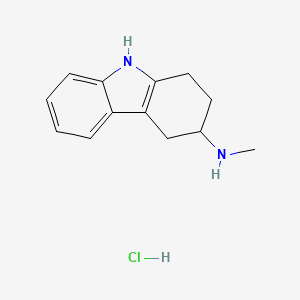
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
